(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide
Description
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide is a chiral pyrrolidine derivative characterized by a tert-butoxy methyl group at the (2R)-position and a carboxamide functional group at the 1-position of the pyrrolidine ring.
- Deprotection strategies: Use of trifluoroacetic acid (TFA) to remove tert-butyl protecting groups, as seen in the preparation of (2S,4R)-4-hydroxy-pyrrolidine derivatives .
- Coupling reactions: Employment of carbodiimide reagents like EDC with HOBt to form amide bonds, a method validated in the synthesis of structurally related pyrrolidine carboxamides .
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-7-8-5-4-6-12(8)9(11)13/h8H,4-7H2,1-3H3,(H2,11,13)/t8-/m1/s1 |
InChI Key |
UTZRDJHKQFYMLC-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC[C@H]1CCCN1C(=O)N |
Canonical SMILES |
CC(C)(C)OCC1CCCN1C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One efficient method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides under metal-free conditions . This reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation occurring in one pot .
Industrial Production Methods
Industrial production of this compound may involve flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, especially at the 2-position of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide
Reduction: Sodium borohydride in methanol at low temperatures
Substitution: Various electrophiles under mild conditions
Major Products Formed
The major products formed from these reactions include tert-butyl esters and other substituted pyrrolidine derivatives .
Scientific Research Applications
(2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-[(tert-butoxy)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group and Stereochemical Variations
(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxamide
- Structure : Features a hydroxyl group at the 4-position and an isoxazole-acetyl substituent.
- Synthesis : Uses TFA-mediated deprotection and EDC/HOBt coupling, similar to the target compound .
- Key Differences: The hydroxyl group increases polarity but reduces metabolic stability compared to tert-butoxy.
- Application : Likely optimized for biological targeting (e.g., enzyme inhibition) due to its polar substituents .
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Structure : Combines a pyridine ring with bromo and dimethoxymethyl groups.
- Synthesis : Involves halogenation and etherification steps, differing from the carboxamide-focused routes of the target compound .
- Key Differences: Pyridine integration enables π-π stacking interactions, unlike the purely aliphatic target.
- Application : Suited for materials science or as a synthetic intermediate due to its halogenated pyridine core .
(2S,4R)-1-Benzyl-4-(tert-butyldimethylsiloxy)-N-[(Z)-4-oxopent-2-en-2-yl]pyrrolidine-2-carboxamide
- Structure : Includes a benzyl-protected amine and a tert-butyldimethylsiloxy (TBS) group.
- Synthesis : Utilizes HATU as a coupling agent and TBS for hydroxyl protection, contrasting with the simpler tert-butoxy and EDC/HOBt methods in the target compound .
- Key Differences :
- TBS group offers superior steric protection compared to tert-butoxy but requires harsher conditions for removal (e.g., fluoride ions).
- Benzyl group enhances lipophilicity but may complicate deprotection steps.
- Application : Common in peptide mimetics and enantioselective catalysis due to its tunable protecting groups .
Physicochemical and Functional Insights
- Lipophilicity : The tert-butoxy group in the target compound increases logP compared to hydroxyl or TBS analogs, favoring blood-brain barrier penetration in drug design.
- Stereochemical Impact : The (2R)-configuration may enhance binding to chiral biological targets (e.g., proteases) compared to (2S) isomers .
- Synthetic Flexibility : Unlike brominated pyridine derivatives , the target compound lacks halogenation sites, limiting its utility in cross-coupling chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
